molecular formula C21H21N3O4S B4523221 N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B4523221
M. Wt: 411.5 g/mol
InChI Key: RVVFQUOGOAPYPT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-(methylsulfanyl)phenyl group and an acetamide linker at position 1. The acetamide nitrogen is further substituted with a 2,4-dimethoxyphenyl moiety. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, as pyridazinone derivatives are known for their bioactivity in modulating enzymatic pathways and microbial growth .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-15-6-9-18(19(12-15)28-2)22-20(25)13-24-21(26)11-10-17(23-24)14-4-7-16(29-3)8-5-14/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVFQUOGOAPYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Functional Group Introduction:

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties, depending on its mechanism of action.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following structurally related compounds highlight variations in substituents, synthesis methods, and pharmacological profiles:

Compound Name R1 (Acetamide Substituent) R2 (Pyridazinone Substituent) Synthesis Yield Key Pharmacological Notes
Target Compound 2,4-Dimethoxyphenyl 4-(Methylsulfanyl)phenyl Not reported Potential kinase inhibition (inferred)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide (8a) 4-Bromophenyl 3-Methyl-5-[4-(methylthio)benzyl] 10% Antimicrobial screening candidate
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide (8b) 4-Iodophenyl 3-Methyl-5-[4-(methylthio)benzyl] 46% Improved yield vs. 8a
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 4-Methoxyphenylethyl 4-Methoxyphenyl 79% Dual methoxy groups; kinase inhibition (analogue)
2-[(4-Methyl-6-oxopyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl 4-Methylpyrimidinone with thioether linker 80% Antiparasitic activity (reported)
N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1-yl]acetamide 4-Acetamidophenyl Naphthalen-1-yl Not reported Enhanced aromatic bulk

Pharmacological and Functional Comparisons

  • Kinase Inhibition: Compounds like N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide () and antipyrine/pyridazinone hybrids () demonstrate kinase inhibitory activity, suggesting the target compound may share this mechanism due to its analogous pyridazinone-acetamide scaffold .
  • Antimicrobial Potential: The low yield of 8a (10%) highlights challenges in synthesizing halogenated analogues, though such derivatives are often prioritized for antimicrobial screening .
  • Impact of Substituents: Methoxy vs. Methylsulfanyl: Methoxy groups (e.g., in ) may improve solubility, whereas methylsulfanyl (target compound) could enhance hydrophobic interactions in enzyme binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

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